molecular formula C19H17ClN2O4 B5185981 3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid

Cat. No.: B5185981
M. Wt: 372.8 g/mol
InChI Key: XUJMPCQZKXWGEP-FOWTUZBSSA-N
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Description

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid is a complex organic compound characterized by the presence of benzamido, chlorophenyl, and propanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzamido intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aromatic compound.

    Formation of the prop-2-enoyl group: This involves the reaction of the intermediate with acetic anhydride to form the prop-2-enoyl group.

    Final coupling: The final step involves coupling the intermediates to form the desired compound under specific conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 4-Chlorocinnamic acid
  • 4-Bromocinnamic acid
  • 4-Fluorocinnamic acid

Uniqueness

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c20-15-8-6-13(7-9-15)12-16(19(26)21-11-10-17(23)24)22-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,26)(H,22,25)(H,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMPCQZKXWGEP-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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